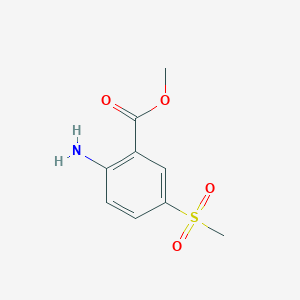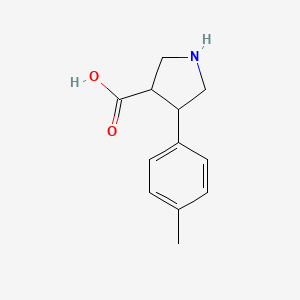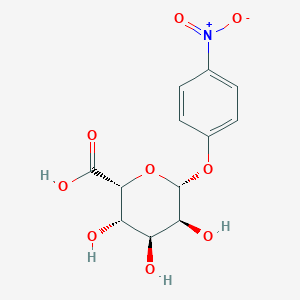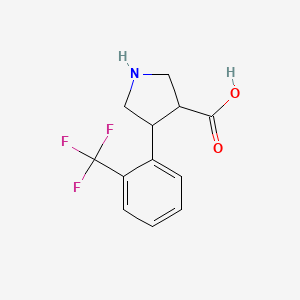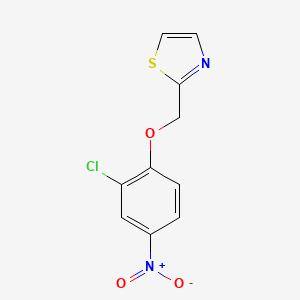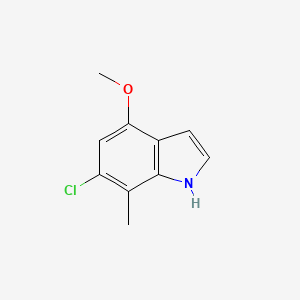
6-Chloro-4-methoxy-7-methylindole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 6-Chloro-4-methoxy-7-methylindole is 195.64 g/mol. The exact structure analysis was not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Hydrazone derivatives of substituted indoles, including compounds related to 6-Chloro-4-methoxy-7-methylindole, have shown preliminary results in antitumor activity against P388 leukemia in mice (Andreani et al., 1979).
Tubulin Inhibition and Antiproliferative Agents
- Modified indoles, including those structurally similar to 6-Chloro-4-methoxy-7-methylindole, have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Synthesis and Reactions of Indoles
- Studies on the condensation and synthesis of various substituted indoles, including those related to 6-Chloro-4-methoxy-7-methylindole, have been explored, revealing insights into their potential applications in various fields (Noland et al., 2019).
Aryl Hydrocarbon Receptor Agonists and Antagonists
- Methylindoles and Methoxyindoles, including compounds similar to 6-Chloro-4-methoxy-7-methylindole, have been studied as agonists and antagonists of the human aryl hydrocarbon receptor (AhR), highlighting their potential in biomedical research (Štěpánková et al., 2018).
Antimicrobial Activity
- Derivatives of methylindoles, including those structurally related to 6-Chloro-4-methoxy-7-methylindole, have been screened for their antibacterial and antifungal activities, indicating their potential use in antimicrobial applications (Gadaginamath et al., 1999).
Fluorescence and Labeling Applications
- 6-Methoxy-4-quinolone, derived from a compound similar to 6-Chloro-4-methoxy-7-methylindole, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, demonstrating its potential as a fluorescent labeling reagent (Hirano et al., 2004).
Zukünftige Richtungen
Indole derivatives, including 6-Chloro-4-methoxy-7-methylindole, have attracted increasing attention in recent years due to their significant role in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the investigation of their biological activities .
Eigenschaften
IUPAC Name |
6-chloro-4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJYGWXXIWIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



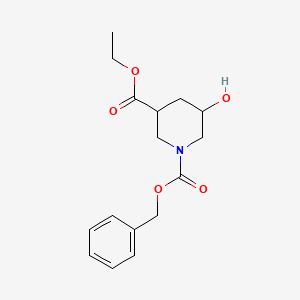
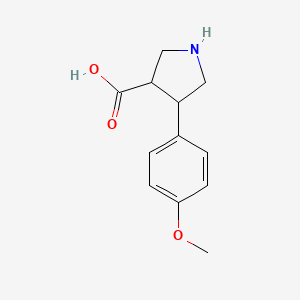
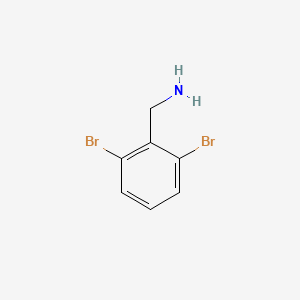
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)
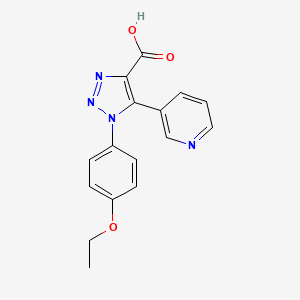
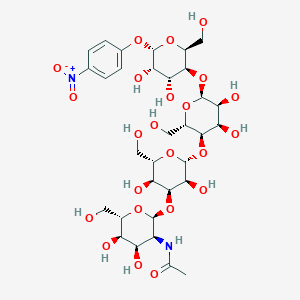
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
